molecular formula C9H13FO B13837684 5-Fluoro-5-methyl-3-propan-2-ylcyclopent-2-en-1-one

5-Fluoro-5-methyl-3-propan-2-ylcyclopent-2-en-1-one

Cat. No.: B13837684
M. Wt: 156.20 g/mol
InChI Key: CPRGNWGGUMVJLL-UHFFFAOYSA-N
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Description

5-Fluoro-5-methyl-3-propan-2-ylcyclopent-2-en-1-one is an organic compound characterized by a cyclopentene ring substituted with a fluorine atom, a methyl group, and a propan-2-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-5-methyl-3-propan-2-ylcyclopent-2-en-1-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a fluorinated ketone with a suitable alkene in the presence of a strong acid catalyst. The reaction conditions often include elevated temperatures and an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and purity. The use of automated systems and real-time monitoring can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-5-methyl-3-propan-2-ylcyclopent-2-en-1-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

5-Fluoro-5-methyl-3-propan-2-ylcyclopent-2-en-1-one has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.

    Industry: It can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 5-Fluoro-5-methyl-3-propan-2-ylcyclopent-2-en-1-one involves its interaction with specific molecular targets. The fluorine atom can enhance the compound’s binding affinity to certain enzymes or receptors, leading to altered biological activity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

  • 5-Fluoro-5-methylcyclopent-2-en-1-one
  • 3-Propan-2-ylcyclopent-2-en-1-one
  • 5-Methyl-3-propan-2-ylcyclopent-2-en-1-one

Uniqueness

5-Fluoro-5-methyl-3-propan-2-ylcyclopent-2-en-1-one is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. This makes it a valuable compound for various applications where specific interactions with molecular targets are desired.

Properties

Molecular Formula

C9H13FO

Molecular Weight

156.20 g/mol

IUPAC Name

5-fluoro-5-methyl-3-propan-2-ylcyclopent-2-en-1-one

InChI

InChI=1S/C9H13FO/c1-6(2)7-4-8(11)9(3,10)5-7/h4,6H,5H2,1-3H3

InChI Key

CPRGNWGGUMVJLL-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC(=O)C(C1)(C)F

Origin of Product

United States

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